PDdB-Pfp
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Overview
Description
N-(2,2,2-trifluoroethyl)-4-(2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide , is a reducible antibody-drug conjugate (ADC) linker. It is designed for agents targeting the extracellular loop 1 (ECL1) of transmembrane 4 L6 family member 1 (TM4SF1) . This compound is primarily used in research settings and is not intended for human consumption .
Preparation Methods
The preparation of PDdB-Pfp involves several steps:
Synthetic Routes:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is produced in research laboratories under stringent conditions to ensure purity and consistency.
Chemical Reactions Analysis
PDdB-Pfp undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfonamide group.
Substitution Reactions: The trifluoromethyl groups can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out in organic solvents at controlled temperatures.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound
Scientific Research Applications
PDdB-Pfp has several applications in scientific research:
Chemistry: It is used as a linker in the synthesis of antibody-drug conjugates (ADCs), which are important in targeted drug delivery systems.
Biology: The compound is used to study the interactions between drugs and their targets, particularly in the context of cancer research.
Medicine: While not used directly in medicine, this compound is crucial in the development of new therapeutic agents.
Industry: The compound is used in the production of research chemicals and in the development of new materials
Mechanism of Action
PDdB-Pfp functions as a cleavable ADC linker. It targets the extracellular loop 1 (ECL1) of TM4SF1. The mechanism involves the cleavage of the linker under specific conditions, releasing the active drug at the target site. This targeted delivery enhances the efficacy of the drug while minimizing side effects .
Comparison with Similar Compounds
PDdB-Pfp is unique due to its specific targeting of TM4SF1 and its cleavable nature. Similar compounds include:
Succinic Anhydride: A non-cleavable ADC linker used in similar applications.
EMCS (6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates.
Fmoc-8-amino-3,6-dioxaoctanoic Acid: A cleavable ADC linker used in the synthesis of ADCs and PROTACs
This compound stands out due to its specific design for targeting TM4SF1 and its ability to be cleaved under specific conditions, making it highly effective in targeted drug delivery systems.
Properties
Molecular Formula |
C17H14F5NO2S2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate |
InChI |
InChI=1S/C17H14F5NO2S2/c1-17(2,27-26-9-5-3-4-8-23-9)7-6-10(24)25-16-14(21)12(19)11(18)13(20)15(16)22/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
AYVZOOXFTJNGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC2=CC=CC=N2 |
Origin of Product |
United States |
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